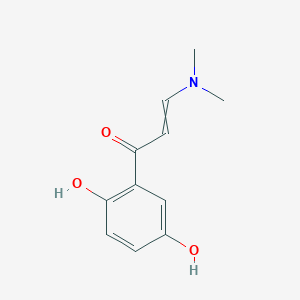
3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a difluoroethyl group, and a dipropyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination: The amino group can be introduced through amination reactions using ammonia or amines.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Biological Probes: It can be used as a probe in biological assays to study cellular processes and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes involved in diseases.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It can be utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents attached to the pyrazole ring. For example, the presence of dipropyl, dimethyl, or ethyl groups can significantly influence the compound’s properties and reactivity.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents. For instance, the presence of bulkier groups may hinder certain reactions, while smaller groups may enhance reactivity.
- Applications: Each compound may have unique applications based on its structure. For example, one compound may be more suitable for use as a catalyst, while another may be more effective as a drug candidate.
Propiedades
Fórmula molecular |
C12H20F2N4O |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-amino-1-(2,2-difluoroethyl)-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H20F2N4O/c1-3-5-17(6-4-2)12(19)9-7-18(8-10(13)14)16-11(9)15/h7,10H,3-6,8H2,1-2H3,(H2,15,16) |
Clave InChI |
BNNIXDVCLLVWLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CN(N=C1N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740527.png)

![2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11740537.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740539.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740550.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11740554.png)
![[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11740556.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740560.png)
![({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea](/img/structure/B11740572.png)



![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)
